Cas no 17377-30-9 (2-(benzylsulfanyl)acetonitrile)

2-(Benzylsulfanyl)acetonitrile is a versatile organic compound characterized by the presence of a benzylthio group (–SCH₂Ph) and a nitrile (–CN) functionality. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles, pharmaceuticals, and agrochemicals. The benzylthio moiety enhances reactivity in nucleophilic substitution reactions, while the nitrile group offers further derivatization potential. Its stability under standard conditions and compatibility with a range of solvents contribute to its utility in multistep syntheses. The compound is often employed in the development of sulfur-containing scaffolds, underscoring its importance in medicinal and materials chemistry research.
2-(benzylsulfanyl)acetonitrile structure
17377-30-9 structure
Product Name:2-(benzylsulfanyl)acetonitrile
CAS No:17377-30-9
MF:C9H9NS
MW:163.239460706711
CID:122306
PubChem ID:12825490
Update Time:2025-06-11

2-(benzylsulfanyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-[(phenylmethyl)thio]-
    • 2-benzylsulfanylacetonitrile
    • BENZYLTHIOACETONITRILE
    • Benzylthioacetonitril
    • 2-(Phenethylthio)acetonitrile
    • benzylsulfanyl-acetonitrile
    • SCHEMBL7100781
    • 2-(benzylthio)acetonitrile
    • AKOS000217465
    • Acetonitrile, 2-[(phenylmethyl)thio]-
    • DTXSID50510821
    • EN300-130065
    • Z54337756
    • 17377-30-9
    • 2-(benzylsulfanyl)acetonitrile
    • (benzylsulfanyl)acetonitrile
    • Inchi: 1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
    • InChI Key: LMQUKUCRNPUBOF-UHFFFAOYSA-N
    • SMILES: S(CC#N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 163.04600
  • Monoisotopic Mass: 163.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 278.1±23.0 °C at 760 mmHg
  • Flash Point: 122.0±22.6 °C
  • PSA: 49.09000
  • LogP: 2.44338
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(benzylsulfanyl)acetonitrile Security Information

2-(benzylsulfanyl)acetonitrile Pricemore >>

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Additional information on 2-(benzylsulfanyl)acetonitrile

Introduction to 2-(benzylsulfanyl)acetonitrile (CAS No. 17377-30-9)

2-(benzylsulfanyl)acetonitrile, with the chemical formula C₇H₈NS, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 17377-30-9, is widely recognized for its utility as an intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, comprising a nitrile group and a benzylsulfanyl moiety, make it a valuable building block for the development of novel therapeutic agents.

The benzylsulfanyl group in 2-(benzylsulfanyl)acetonitrile contributes to its reactivity and compatibility with a range of functional groups, enabling its use in diverse synthetic pathways. This characteristic has made it a preferred choice for researchers aiming to develop compounds with enhanced biological activity. The nitrile functionality, on the other hand, provides a site for further chemical modification, allowing for the introduction of additional pharmacophores or for the conversion into other functional groups such as carboxylic acids or amides.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing sulfur-based heterocycles due to their potential therapeutic benefits. 2-(benzylsulfanyl)acetonitrile fits well within this trend, as it can be used to construct more complex sulfur-containing scaffolds that exhibit promising biological activities. For instance, derivatives of this compound have been explored as inhibitors of various enzymes and receptors implicated in inflammatory and neurodegenerative diseases.

One of the most compelling applications of 2-(benzylsulfanyl)acetonitrile is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in many biological processes and are often implicated in diseases such as cancer and autoimmune disorders. By incorporating the benzylsulfanyl group into a molecular framework, researchers can fine-tune the binding properties of their inhibitors, leading to more selective and potent drugs. Recent studies have demonstrated that compounds derived from 2-(benzylsulfanyl)acetonitrile can effectively disrupt key protein-protein interactions without significant off-target effects.

The role of 2-(benzylsulfanyl)acetonitrile in drug discovery is further underscored by its use in fragment-based drug design. This approach involves identifying small molecules that bind weakly to a target protein but can be optimized through iterative chemical modifications to achieve high affinity and selectivity. The structural flexibility offered by 2-(benzylsulfanyl)acetonitrile makes it an ideal candidate for generating diverse libraries of fragments that can be screened against potential drug targets.

Another area where 2-(benzylsulfanyl)acetonitrile has shown promise is in the development of chemotherapeutic agents. Certain derivatives of this compound have been found to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell division. The ability to modify both the benzylsulfanyl and nitrile moieties allows for the creation of compounds with tailored mechanisms of action, which could lead to more effective treatments for cancer.

The synthetic methodologies involving 2-(benzylsulfanyl)acetonitrile have also been refined over time, leading to more efficient and scalable processes. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of complex substituents onto the benzylsulfanyl group with high precision. These advances have not only improved the yield and purity of target compounds but have also opened up new avenues for structural diversification.

Environmental considerations have also played a role in the optimization of synthetic routes involving 2-(benzylsulfanyl)acetonitrile. Researchers are increasingly focusing on developing greener methodologies that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods, aligning with broader efforts to promote sustainable chemistry.

The future prospects for 2-(benzylsulfanyl)acetonitrile are bright, with ongoing research uncovering new applications and synthetic strategies. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with biological targets. The compound's unique structural features make it well-suited for addressing some of the most challenging problems in drug discovery, particularly those involving complex protein targets and multifactorial diseases.

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